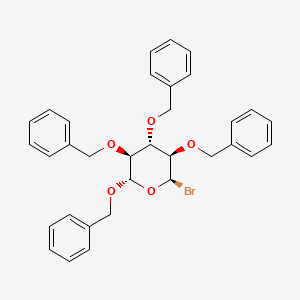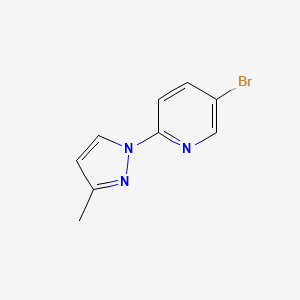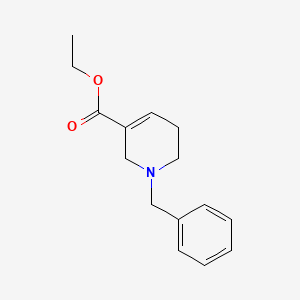
2,5-Dichloro-4-methoxypyrimidine
Descripción general
Descripción
2,5-Dichloro-4-methoxypyrimidine is a chemical compound with the IUPAC name 2,5-dichloro-4-pyrimidinyl methyl ether . It has a molecular weight of 179 and its InChI code is 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 .
Molecular Structure Analysis
The molecular structure of 2,5-Dichloro-4-methoxypyrimidine is represented by the InChI code 1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 . This indicates that the molecule consists of 5 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
2,5-Dichloro-4-methoxypyrimidine is a solid at room temperature . and should be stored in a refrigerator . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Solid-Liquid Equilibrium Studies
Liu et al. (2010) conducted an experimental study on the solubility of 2,4-dichloro-5-methoxypyrimidine in various solvents like ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane. This research is significant for understanding the physical properties and solubility behavior of pyrimidine derivatives in different solvents, which is crucial for their application in chemical processes and pharmaceutical formulations (Liu et al., 2010).
Synthesis and Process Research
Guo Lei-ming (2012) explored the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drug dasatinib. This research contributes to the understanding of the synthesis processes and optimal conditions for producing pyrimidine derivatives, highlighting their importance in pharmaceutical applications (Guo Lei-ming, 2012).
Isotope Internal Standards in Herbicide Quantitation
Yang Zheng-mi (2014) focused on the synthesis of deuterium-substituted pyrimidine compounds, which are used as isotope internal standards for quantifying herbicide residues in agricultural products. This research underscores the role of pyrimidine derivatives in ensuring the safety and quality of agricultural produce (Yang Zheng-mi, 2014).
Tautomerism and Solvation Studies
Kheifets et al. (2006) investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, focusing on the conditions for stabilizing its zwitterionic tautomer. This research provides insights into the chemical behavior of pyrimidine derivatives, which is important for their use in various chemical and pharmaceutical applications (Kheifets et al., 2006).
Solubility and Thermodynamic Studies
Yao et al. (2017) performed a detailed study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. This research contributes to the fundamental understanding of the thermodynamic properties of pyrimidine derivatives, which is crucial for their application in chemical synthesis and drug formulation (Yao et al., 2017).
Luminescence Properties and Photochemistry
Szabo and Berens (1975) studied the luminescence properties of 4-amino-2-methoxypyrimidine. The findings from this research are important for applications of pyrimidine derivatives in photochemistry and potentially in the development of luminescent materials (Szabo & Berens, 1975).
Synthesis and Antimicrobial Activity
Al-Masoudi et al. (2015) synthesized new pyrimidine derivatives and evaluated their antimicrobial activity. This research is significant for the development of new antimicrobial agents, highlighting the potential of pyrimidine derivatives in medical applications (Al-Masoudi et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding eye contact and ingestion .
Propiedades
IUPAC Name |
2,5-dichloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVYHFDDCNERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678474 | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxypyrimidine | |
CAS RN |
5750-74-3 | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)

![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)


